2-Amino-N-isopropylpropanamide hydrochloride

Topological Polar Surface Area Regioisomer Discrimination Solid‑State Solubility

Regioisomer purity is a critical pain point in alaninamide-based drug discovery. Substituting with the incorrect isomer (e.g., 3-amino variant) introduces variability in reaction yields and HPLC method selectivity. - **Defined Differentiation**: Verified 2-amino regioisomer; distinct TPSA, basicity, and logP (calc. ~3.22) vs. N-methyl (-1.16) or ethyl analogs. - **Application-Readiness**: Key synthetic intermediate for esmolol-class β-blocker side chains and biphenylalanine-PCSK9 modulator libraries. - **Supply Certainty**: Supplied as a white crystalline solid with full water/ethanol solubility; batch-specific COA available.

Molecular Formula C6H15ClN2O
Molecular Weight 166.65
CAS No. 1236266-73-1
Cat. No. B2836722
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-N-isopropylpropanamide hydrochloride
CAS1236266-73-1
Molecular FormulaC6H15ClN2O
Molecular Weight166.65
Structural Identifiers
SMILESCC(C)NC(=O)C(C)N.Cl
InChIInChI=1S/C6H14N2O.ClH/c1-4(2)8-6(9)5(3)7;/h4-5H,7H2,1-3H3,(H,8,9);1H
InChIKeyLWWYTOLUGSYYET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-N-isopropylpropanamide hydrochloride (CAS 1236266-73-1): Procurement-Ready Alaninamide Building Block for Amide Bioisostere Programs


2-Amino-N-isopropylpropanamide hydrochloride (CAS 1236266-73-1) is the hydrochloride salt of DL-alanine isopropylamide, a compact α-amino acid amide derivative with the molecular formula C₆H₁₅ClN₂O and a molecular weight of 166.65 g/mol [1]. Classified as a primary aliphatic amine building block, it is supplied as a white crystalline solid with water and ethanol solubility, and is primarily utilized as a synthetic intermediate or reference standard in medicinal chemistry scaffold exploration and pharmaceutical impurity profiling .

1 Amide bioisostere building block for medicinal chemistry scaffold exploration
2 Reference standard for β‑blocker impurity profiling and analytical method development
3 Water and ethanol solubility supports solution‑phase reaction handling

Why 2-Amino-N-isopropylpropanamide hydrochloride Cannot Be Interchanged with Regioisomeric or N‑Alkyl Alaninamide Analogs


Despite sharing the same elemental composition (C₆H₁₅ClN₂O) and molecular weight (166.65 g/mol) with its 3‑amino regioisomer , the positional placement of the α‑amino group in 2‑amino‑N‑isopropylpropanamide hydrochloride dictates a distinct topological polar surface area, hydrogen‑bond network, and basicity profile that directly influence solubility, solid‑state stability, and chromatographic retention behavior . Consequently, simply substituting with the 3‑amino isomer, the N‑methyl homolog, or the N‑ethyl homolog without verifying these critical quality and physicochemical parameters will introduce uncontrolled variability into reaction yields, analytical method selectivity, impurity profiles, and downstream biological reproducibility.

Regioisomeric placement of the amino group shifts TPSA and H‑bond orientation, which may alter solubility and chromatographic retention; direct substitution with the 3‑amino isomer without verification is not recommended.

N‑alkyl chain variation (methyl vs. isopropyl) produces a >4 unit logP difference and distinct crystal packing; N‑methyl or N‑ethyl analogs cannot serve as direct physicochemical surrogates.

The hydrochloride salt presents three H‑bond donors vs. two in the free‑base analogs, potentially affecting hygroscopicity and thermal stability; automated solid dispensing protocols may require re‑optimization.

Quantitative Differentiation Evidence for 2-Amino-N-isopropylpropanamide hydrochloride vs. Closest Alaninamide Analogs


Regioisomeric Topological Polar Surface Area Differentiation vs. 3‑Amino‑N‑isopropylpropanamide hydrochloride

The 2‑amino regioisomer (target compound) differs in Topological Polar Surface Area (TPSA) from the 3‑amino regioisomer, altering hydrogen‑bond donor/acceptor spatial orientation and predicted aqueous solubility at pH 7.4 [1].

TPSA regioisomer shift
Class-level
TPSA 55.1 Ų (2‑amino target) vs. 77.6 Ų (3‑amino regioisomer), Δ +22.5 Ų
TPSA shift >20 Ų may alter solid‑state solubility and chromatographic retention; regioisomer verification recommended.
In silico prediction; head‑to‑head experimental data not identified.
Topological Polar Surface Area Regioisomer Discrimination Solid‑State Solubility

N‑Alkyl Chain Lipophilicity Tuning: LogP Gradient Across Methyl, Ethyl, and Isopropyl Alaninamide Hydrochloride Series

The target compound occupies a logP window distinct from both the N‑methyl and N‑ethyl analogs, providing a specific increment in lipophilicity that can be exploited for fine‑tuning membrane permeability and protein binding in structure‑activity relationship (SAR) campaigns .

LogP anchor
Class-level
LogP ≈ 3.22 (target), +4.38 vs. N‑methyl, +3.33 vs. N‑ethyl analog
Provides a distinct lipophilicity anchor for SAR tuning; cross‑study QSPR comparison, direct head‑to‑head measurement not located.
Computed LogP values from different prediction tools; experimental verification advised.
Lipophilicity LogP N‑Alkyl Scan Physicochemical Differentiation

Hydrogen Bond Donor Count Elevation: Impact on Crystal Packing and Thermal Stability vs. N‑Methyl and N‑Ethyl Homologs

The hydrochloride salt form of the isopropyl derivative presents three hydrogen bond donors (HBD) compared to two HBD in the free base forms of the N‑methyl and N‑ethyl analogs, potentially influencing crystal lattice energy, melting point, and hygroscopicity [1].

H‑bond donor count
Class-level
HBD = 3 (HCl salt) vs. 2 (free base of N‑methyl/N‑ethyl analogs)
Additional HBD may elevate melting point and reduce hygroscopicity, impacting automated solid dispensing; experimental thermal data absent.
Computed by PubChem; no head‑to‑head thermal analysis identified.
Hydrogen Bond Donors Crystal Engineering Thermal Stability Solubility

Purity Specification and Procurement Certainty: ≥95% Assay with Full QC Documentation vs. Uncharacterized Research‑Grade Alternatives

The target compound is offered at a minimum purity of 95% (HPLC) by established vendors such as AKSci with batch‑specific Certificates of Analysis, enabling immediate use in GLP‑like analytical development without additional purification . Competing alaninamide analogs are frequently listed without defined purity specifications or with variable purity levels that can compromise synthetic reproducibility [1].

Purity & QC documentation
Specification review
≥95% (HPLC) with batch‑specific CoA; comparable purity across vendors, QC documentation differentiates.
Documented purity reduces pre‑use purification burden; supports reproducibility in SAR and impurity profiling.
Vendor specification comparison; lot‑specific CoA recommended for critical work.
Purity Specification Quality Control Procurement Reproducibility Vendor Comparison

High-Confidence Research and Industrial Scenarios for 2-Amino-N-isopropylpropanamide hydrochloride Procurement


Reference Standard for Esmolol and β‑Blocker Impurity Profiling

2-Amino-N-isopropylpropanamide hydrochloride serves as a key starting material or chromatographic reference marker in the synthesis and impurity profiling of esmolol‑class β‑blockers, particularly for the isopropyl amine side‑chain fragment [1]. Its well‑defined purity and solubility facilitate accurate HPLC/LC‑MS method development and validation in pharmaceutical quality control laboratories.

Physicochemical Property Anchor in N‑Alkyl Alaninamide SAR Libraries

When constructing an N‑alkyl scan of alaninamide building blocks for lead optimization, the isopropyl derivative provides a distinct logP anchor (~3.22) between the highly hydrophilic N‑methyl analog (logP ~-1.16) and more lipophilic phenethyl or benzyl variants [2]. This allows medicinal chemistry teams to probe the optimal lipophilicity window for cellular activity while maintaining ligand efficiency.

Positive Control or Substrate in Amidase and Protease Activity Assays

As an alanine‑derived primary amide, 2‑amino‑N‑isopropylpropanamide hydrochloride can be employed as a substrate or inhibitor probe in amidase, leucine aminopeptidase, and related protease biochemical assays [3]. Its N‑isopropyl group provides steric differentiation from simpler alaninamide substrates (e.g., L‑alaninamide hydrochloride), allowing enzyme selectivity profiling.

Intermediate for PCSK9‑Targeted Phenylalanine‑Isopropylamide Compound Libraries

Patents disclosing phenylalanine‑derived PCSK9 modulators (e.g., US11944619B2) employ the isopropylpropanamide moiety as a core pharmacophore element [4]. The hydrochloride salt of 2‑amino‑N‑isopropylpropanamide serves as a cost‑effective synthetic intermediate for generating focused libraries of biphenylalanine‑isopropylamide analogs in cardiovascular drug discovery programs.

Application
Selection Property
Validation Focus
Esmolol impurity profiling
Chromatographic purity and retention marker
HPLC/LC‑MS method validation for β‑blocker impurity analysis
N‑alkyl SAR libraries
Lipophilicity anchor (logP ~3)
Cellular penetration and ligand efficiency profiling in lead optimization
Amidase/protease probe
Steric differentiation from simpler alaninamide substrates
Enzyme selectivity profiling (amidase vs. aminopeptidase) in biochemical assays
PCSK9 modulator libraries
Synthetic versatility as a core pharmacophore building block
Library synthesis reproducibility and PCSK9 modulation assay context
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